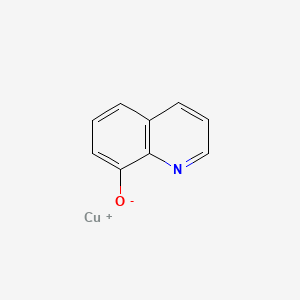
(8-Quinolinolato-N1,O8)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.
Mécanisme D'action
The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
- Copper 8-hydroxyquinolate
- Copper bis(8-quinolinolato)
- Copper oxinate
Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
24559-43-1 |
|---|---|
Formule moléculaire |
C9H6CuNO |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
copper(1+);quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
Clé InChI |
YXIMXYHPMWLZJQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


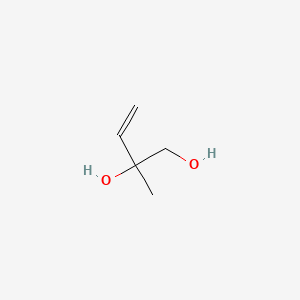
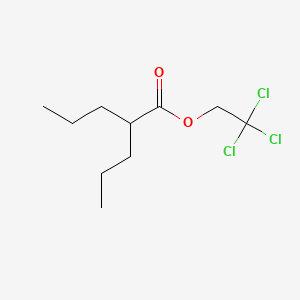
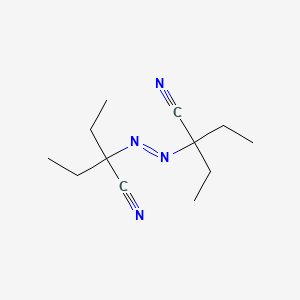



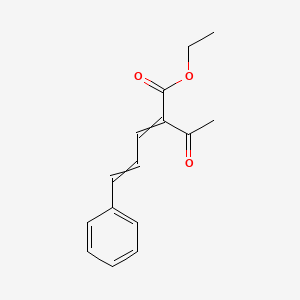

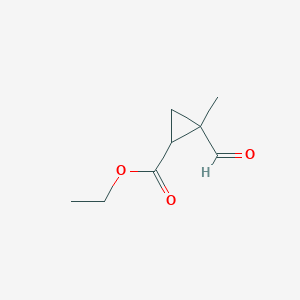
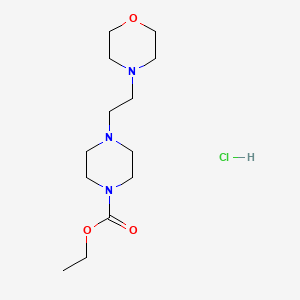
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
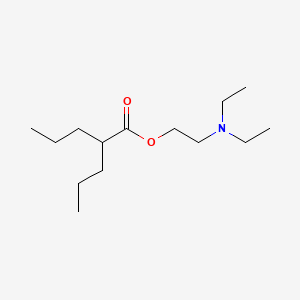
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
